molecular formula C29H35Cl3F3N5O3 B1193244 NG-25 HCl hydrate

NG-25 HCl hydrate

Cat. No.: B1193244
M. Wt: 665.0 g/mol
InChI Key: MTCWJLFLTFRXLX-UHFFFAOYSA-N
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Description

NG-25 hydrochloride hydrate is a type II kinase inhibitor known for its ability to inhibit mitogen-activated protein kinase kinase kinase kinase 2 (MAP4K2) and transforming growth factor beta-activated kinase 1 (TAK1). This compound is widely used in scientific research due to its potent inhibitory effects on various kinases, making it a valuable tool in the study of cellular signaling pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of NG-25 hydrochloride hydrate involves multiple steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The synthetic route typically includes:

Industrial Production Methods

Industrial production of NG-25 hydrochloride hydrate follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Key steps include:

Chemical Reactions Analysis

Types of Reactions

NG-25 hydrochloride hydrate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups, leading to different analogs.

Common Reagents and Conditions

Major Products

Scientific Research Applications

NG-25 hydrochloride hydrate has a wide range of applications in scientific research, including:

    Chemistry: Used as a tool to study kinase inhibition and signaling pathways.

    Biology: Employed in cellular studies to understand the role of kinases in cell signaling and apoptosis.

    Medicine: Investigated for its potential therapeutic effects in cancer treatment, particularly in colorectal cancer models.

    Industry: Utilized in the development of new kinase inhibitors and therapeutic agents

Mechanism of Action

NG-25 hydrochloride hydrate exerts its effects by inhibiting MAP4K2 and TAK1, which are key components of cellular signaling pathways. The inhibition of these kinases leads to the suppression of downstream signaling events, including the phosphorylation of IKKα/β and degradation of IκB-α. This results in the inhibition of inflammatory responses and reduction of cell viability in certain cancer cell lines .

Comparison with Similar Compounds

Similar Compounds

  • LY6G6D Protein, Human, Recombinant (His & Strep-II)
  • Kasugamycin hydrochloride hydrate
  • BIX01294 (hydrochloride hydrate)
  • NG25 trihydrochloride

Uniqueness

NG-25 hydrochloride hydrate is unique due to its potent inhibitory effects on both MAP4K2 and TAK1, making it a valuable tool for studying complex signaling pathways. Its ability to inhibit multiple kinases with high specificity sets it apart from other kinase inhibitors .

Properties

Molecular Formula

C29H35Cl3F3N5O3

Molecular Weight

665.0 g/mol

IUPAC Name

N-[4-[(4-ethylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]-4-methyl-3-(1H-pyrrolo[2,3-b]pyridin-4-yloxy)benzamide;hydrate;trihydrochloride

InChI

InChI=1S/C29H30F3N5O2.3ClH.H2O/c1-3-36-12-14-37(15-13-36)18-21-6-7-22(17-24(21)29(30,31)32)35-28(38)20-5-4-19(2)26(16-20)39-25-9-11-34-27-23(25)8-10-33-27;;;;/h4-11,16-17H,3,12-15,18H2,1-2H3,(H,33,34)(H,35,38);3*1H;1H2

InChI Key

MTCWJLFLTFRXLX-UHFFFAOYSA-N

SMILES

CCN1CCN(CC1)CC2=C(C=C(C=C2)NC(=O)C3=CC(=C(C=C3)C)OC4=C5C=CNC5=NC=C4)C(F)(F)F.O.Cl.Cl.Cl

Canonical SMILES

CCN1CCN(CC1)CC2=C(C=C(C=C2)NC(=O)C3=CC(=C(C=C3)C)OC4=C5C=CNC5=NC=C4)C(F)(F)F.O.Cl.Cl.Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

NG-25 HCl hydrate, NG 25 HCl hydrate, NG-25 Hydrochloride hydrate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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